molecular formula C15H12I2O2 B2723384 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 361465-06-7

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2723384
CAS No.: 361465-06-7
M. Wt: 478.068
InChI Key: YMVQUWRMZFKATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS: Not explicitly provided in evidence; structurally related to CAS 1356113-61-5 ) is a halogenated benzaldehyde derivative featuring iodine atoms at the 3- and 5-positions of the aromatic ring, a 4-methylbenzyl ether group at the 4-position, and an aldehyde functional group. This compound belongs to a class of substituted benzaldehydes often utilized in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and antioxidants . Its structural complexity arises from the combination of electron-withdrawing iodine substituents and the lipophilic 4-methylbenzyloxy group, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

3,5-diiodo-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVQUWRMZFKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 351066-33-6)

  • Structural Difference : Bromine replaces iodine at positions 3 and 4.
  • Impact: Reactivity: Bromine’s lower electronegativity and smaller atomic radius compared to iodine may reduce steric hindrance, enhancing reactivity in cross-coupling or nucleophilic substitution reactions .
  • Synthesis : Prepared via similar routes, often involving K₂CO₃-mediated alkylation of benzaldehyde precursors .

3,5-Diiodo-4-methylbenzaldehyde (CAS: 861118-00-5)

  • Structural Difference : Lacks the 4-methylbenzyloxy group, replaced by a methyl group at position 3.
  • Applications: Simpler structure may favor use in catalysis or as intermediates in drug synthesis .

Substituent Positional Isomers

3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde (CAS: 1356113-61-5)

  • Structural Difference : Methyl group on the benzyl moiety is at the meta (3-) position instead of para (4-).
  • Impact :
    • Stereoelectronic Effects : Meta-substitution may distort the molecule’s planarity, affecting π-π stacking interactions in supramolecular chemistry or receptor binding .
    • Commercial Status : Listed as a discontinued product, possibly due to synthetic challenges or inferior performance compared to para-substituted analogs .

Functional Group Variants

4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS: 249515-06-8)

  • Structural Difference : Benzyloxy group lacks the 4-methyl substituent.
  • Impact: Solubility: The methyl group in the target compound enhances lipophilicity, which could improve membrane permeability in drug design . Synthetic Utility: Non-methylated versions are common intermediates in stilbene and heterocycle synthesis .

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Aldehyde A)

  • Structural Difference : Hydroxy group at position 4 with bulky tert-butyl substituents at 3 and 5.
  • Impact: Antioxidant Activity: The phenolic –OH group enables radical scavenging, a property leveraged in antioxidant research. Iodine substituents in the target compound may confer distinct redox behavior . Applications: Widely used in electrochemical dimerization studies to prepare antioxidative stilbenes .

Data Table: Key Comparisons

Compound Name CAS Number Halogen 4-Position Substituent Key Applications/Notes
This compound - I, I 4-Methylbenzyloxy Potential radioimaging/antioxidant
3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde 351066-33-6 Br, Br 4-Methylbenzyloxy Antimicrobial intermediates
3,5-Diiodo-4-methylbenzaldehyde 861118-00-5 I, I Methyl Catalysis/drug intermediates
4-Benzyloxy-3,5-dibromo-benzaldehyde 249515-06-8 Br, Br Benzyloxy (no methyl) Stilbene synthesis
3,5-Di-tert-butyl-4-hydroxybenzaldehyde - - Hydroxy Antioxidant stilbene preparation

Research Findings and Implications

  • Synthetic Challenges : The target compound’s iodine substituents may necessitate stringent reaction conditions (e.g., elevated temperatures or specialized catalysts) compared to brominated analogs .
  • Discontinuation Trends : Structural analogs with meta-substituents (e.g., 3-methylbenzyloxy) are often discontinued, highlighting the commercial preference for para-substituted derivatives .

Biological Activity

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is a synthetic organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. With a molecular formula of C15H12I2O2 and a molecular weight of 478.06 g/mol, this compound has gained attention due to its unique chemical structure and properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The compound appears to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction leads to the inhibition of critical enzymes and disruption of cellular processes such as DNA replication and protein synthesis. Ongoing research aims to elucidate specific molecular targets and pathways affected by the compound.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, which helps to highlight its unique properties:

Compound Key Features Biological Activity
3,5-Diiodo-4-hydroxybenzaldehydeHydroxyl group instead of methylbenzyl groupModerate antimicrobial activity
3,5-Diiodo-4-methoxybenzaldehydeMethoxy group alters reactivityReduced anticancer activity
3,5-Diiodo-4-[(4-chlorobenzyl)oxy]benzaldehydeChlorine substitution affects hydrophobicityEnhanced cytotoxicity in certain cancer types

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.